6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
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Overview
Description
6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a chemical compound with the molecular formula C12 H7 N3 O3 and a molecular weight of 241.2 . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can be represented by the SMILES notation: c1cc(cc(c1)O)N1C(c2c(C1=O)nccn2)=O .Chemical Reactions Analysis
While specific chemical reactions involving 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione are not available, pyrazine derivatives are known to participate in various reactions . More research may be needed to understand the specific reactions this compound can undergo.Scientific Research Applications
Cancer Therapeutics
Pyrazolo[3,4-b]pyridine derivatives: , which share a similar core structure to our compound of interest, have been synthesized and evaluated for their potential as TRK inhibitors . These inhibitors are crucial in cancer treatment because TRKs are associated with cell proliferation and differentiation, and their overexpression can lead to cancer. Compounds like “6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione” could be designed to target TRKs, offering a pathway to develop new anticancer drugs.
Anti-Inflammatory Agents
Compounds with a pyrazolo[3,4-b]pyridine framework have shown anti-inflammatory activities . The compound could be explored for its efficacy in reducing inflammation, which is a common pathological process in many diseases, including arthritis and asthma.
Drug Design and Discovery
The compound’s structure is conducive to computer-aided drug design (CADD), allowing for the exploration of its binding affinities to various biological targets . This application is particularly relevant in the early stages of drug discovery, where the compound’s interactions with different enzymes and receptors can be modeled and studied.
Pharmacokinetics and Metabolism Studies
Understanding the metabolism and pharmacokinetics of new compounds is essential for drug development. The stability of “6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione” in plasma and its interaction with cytochrome P450 isoforms could be studied to predict its behavior in the human body and potential drug-drug interactions .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]pyridine derivatives, have been found to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with cell proliferation and differentiation, and their continuous activation and overexpression can lead to cancer .
Mode of Action
Based on the action of similar compounds, it may interact with its targets (like trks) and cause changes that inhibit their activity . This could potentially prevent the continuous activation and overexpression of these targets, thereby preventing the proliferation and differentiation of cells .
Biochemical Pathways
When trks are inhibited, it can affect downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with cell proliferation, differentiation, and survival .
Pharmacokinetics
Similar compounds have shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms , which could impact the bioavailability of the compound.
Result of Action
By inhibiting trks, the compound could potentially prevent the proliferation and differentiation of cells, thereby preventing the development of cancer .
properties
IUPAC Name |
6-(3-hydroxyphenyl)pyrrolo[3,4-b]pyrazine-5,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3/c16-8-3-1-2-7(6-8)15-11(17)9-10(12(15)18)14-5-4-13-9/h1-6,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGVJARGBGXXTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C3=NC=CN=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione |
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